molecular formula C7H14N2O B12082307 1-amino-N-propylcyclopropane-1-carboxamide

1-amino-N-propylcyclopropane-1-carboxamide

Cat. No.: B12082307
M. Wt: 142.20 g/mol
InChI Key: HNXGQWCCLDTEKO-UHFFFAOYSA-N
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Description

1-amino-N-propylcyclopropane-1-carboxamide is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-propylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and conditions to ensure the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and efficiency. The use of protective groups and stepwise reactions can also be employed to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-propylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-amino-N-propylcyclopropane-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions involving cyclopropane rings . Additionally, it is used in the industry for the production of specialty chemicals and materials .

Comparison with Similar Compounds

1-amino-N-propylcyclopropane-1-carboxamide can be compared with other cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid and its analogs . These compounds share similar structural features but differ in their reactivity and applications. For example, 1-aminocyclopropane-1-carboxylic acid is a precursor to the plant hormone ethylene and is used in agricultural research . In contrast, this compound has broader applications in chemistry, biology, and medicine .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable subject for chemical studies, while its applications in biology, medicine, and industry highlight its importance in advancing scientific knowledge and technology.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-amino-N-propylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-5-9-6(10)7(8)3-4-7/h2-5,8H2,1H3,(H,9,10)

InChI Key

HNXGQWCCLDTEKO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1(CC1)N

Origin of Product

United States

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